An In-depth Technical Guide to 1-Methyl-4-nitronaphthalene (CAS No. 880-93-3)
An In-depth Technical Guide to 1-Methyl-4-nitronaphthalene (CAS No. 880-93-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-methyl-4-nitronaphthalene, a key chemical intermediate. Grounded in established scientific principles and supported by relevant literature, this document details its synthesis, characterization, reactivity, and safety considerations to empower researchers in its effective and safe utilization.
Introduction and Core Properties
1-Methyl-4-nitronaphthalene (CAS No. 880-93-3) is an organic compound featuring a naphthalene core substituted with a methyl group at the 1-position and a nitro group at the 4-position.[1] It typically appears as a yellow crystalline solid at room temperature.[1] The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the aromatic naphthalene system imparts a unique reactivity profile, making it a valuable precursor in various synthetic applications.
Key Physicochemical Data:
| Property | Value | Source(s) |
| CAS Number | 880-93-3 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [2] |
| Melting Point | 71.5 °C | [1] |
| Boiling Point | 337.6 °C at 760 mmHg | [1] |
| Density | 1.234 g/cm³ | [1] |
| Flash Point | 165 °C | [1] |
Synthesis of 1-Methyl-4-nitronaphthalene: An Experimental Protocol
The primary synthetic route to 1-methyl-4-nitronaphthalene is through the electrophilic nitration of 1-methylnaphthalene. The methyl group is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 1-methylnaphthalene, the 4-position (para) is sterically more accessible and is the major product.
Reaction Scheme:
Caption: Electrophilic nitration of 1-methylnaphthalene.
Detailed Experimental Protocol:
This protocol is adapted from established methods for the nitration of naphthalene and its derivatives.[3][4]
Materials:
-
1-Methylnaphthalene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ethanol (95%)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Dropping funnel
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Thermometer
-
Büchner funnel and filter paper
-
Beaker
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a calculated amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. The generation of the nitronium ion is an exothermic process.
-
Dissolution of the Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 1-methylnaphthalene in a suitable solvent such as glacial acetic acid.[3]
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-methylnaphthalene. Maintain the reaction temperature between 20-30°C using an ice bath to control the exothermic reaction and minimize the formation of byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Crude Product: Pour the reaction mixture into a beaker containing a large volume of ice-water. The crude 1-methyl-4-nitronaphthalene will precipitate out as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure, yellow crystals of 1-methyl-4-nitronaphthalene.[3]
Self-Validation: The success of the synthesis is validated by the isolation of a solid product with a melting point corresponding to the literature value (71.5 °C).[1] Further confirmation is achieved through spectroscopic analysis as detailed in the following section.
Spectroscopic Characterization
The structural identity and purity of the synthesized 1-methyl-4-nitronaphthalene are confirmed using standard spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 1-methyl-4-nitronaphthalene is expected to show characteristic absorption bands for the functional groups present.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~2950-2850 | Methyl C-H | Stretching |
| ~1520 & ~1340 | **Nitro (NO₂) ** | Asymmetric & Symmetric Stretching |
| ~1600 & ~1475 | Aromatic C=C | Stretching |
The presence of strong absorption bands around 1520 cm⁻¹ and 1340 cm⁻¹ is a key indicator of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nitro group.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (6H): Multiple signals in the range of δ 7.0-8.5 ppm. The specific splitting patterns will be complex due to the substituted naphthalene ring system.
-
Methyl Protons (3H): A singlet at approximately δ 2.5-2.7 ppm.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic Carbons (10C): Multiple signals in the range of δ 120-150 ppm. The carbon attached to the nitro group will be shifted downfield.
-
Methyl Carbon (1C): A signal at approximately δ 20-25 ppm.
Chemical Reactivity and Applications
The chemical reactivity of 1-methyl-4-nitronaphthalene is primarily dictated by the nitro group and the activated naphthalene ring.
Reduction of the Nitro Group
The most significant reaction of 1-methyl-4-nitronaphthalene is the reduction of the nitro group to an amino group (-NH₂), forming 1-methyl-4-aminonaphthalene. This transformation is a critical step in the synthesis of more complex molecules.[5]
Caption: Reduction of 1-methyl-4-nitronaphthalene.
Common reducing agents for this conversion include:
-
Catalytic Hydrogenation: H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂).[5]
-
Metal-Acid Systems: Sn/HCl or Fe/HCl.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro group activates the naphthalene ring towards nucleophilic aromatic substitution, although this is less common than the reduction reaction.
Applications in Drug Development and Materials Science
1-Methyl-4-nitronaphthalene serves as a crucial intermediate in the synthesis of various target molecules:
-
Pharmaceuticals: It is a precursor for the synthesis of S-triazolyl α-mercaptoacetanilides, which have been investigated as inhibitors of HIV reverse transcriptase.[1][6] The resulting amino-naphthalene derivative provides a versatile scaffold for further functionalization in drug discovery programs.
-
Dyes and Pigments: Naphthylamine derivatives, synthesized from nitronaphthalenes, are foundational components in the production of a wide range of azo dyes.
Safety and Handling
As a nitroaromatic compound, 1-methyl-4-nitronaphthalene requires careful handling. The safety information for the closely related 1-nitronaphthalene provides a strong basis for its handling protocols.[7]
Hazard Summary:
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Can cause irritation to the skin, eyes, and respiratory tract.[7][8]
-
Flammability: Combustible solid.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid creating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]
Conclusion
1-Methyl-4-nitronaphthalene is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and dye industries. A thorough understanding of its synthesis, characterization, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible use in research and development. The provided protocols and data serve as a foundational resource for scientists and professionals working with this important compound.
References
-
LookChem. 1-METHYL-4-NITRONAPHTHALENE. [Link]
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 5.1.6. Synthesis of 1-Nitronaphthalene. [Link]
-
PrepChem.com. Preparation of 1-nitronaphthalene. [Link]
Sources
- 1. CAS 880-93-3: 1-methyl-4-nitronaphthalene | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. prepchem.com [prepchem.com]
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- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
